molecular formula C8H5ClN2O2 B2783737 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1206250-04-5

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B2783737
CAS RN: 1206250-04-5
M. Wt: 196.59
InChI Key: LTUIWIWDSDWWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound that falls under the category of heterocyclic compounds, specifically imidazopyridines . It has a molecular weight of 196.59 . It is a white solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H5ClN2O2 . The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that imidazo[1,2-a]pyridine derivatives have been used in the detection of various ions .


Physical And Chemical Properties Analysis

This compound is a white solid . It is stored at temperatures between 0-5°C . Unfortunately, other specific physical and chemical properties were not found in the available sources.

Future Directions

Imidazo[1,2-a]pyridine derivatives, such as 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, these compounds could play a crucial role in the development of new drugs for these conditions in the future.

properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUIWIWDSDWWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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